![molecular formula C19H28N4O2 B2823693 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea CAS No. 894011-27-9](/img/structure/B2823693.png)
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea, also known as PP3, is a small molecule inhibitor that has been widely used in scientific research to study the function of various proteins and enzymes. PP3 has been shown to have a high degree of specificity and potency, making it an ideal tool for studying the mechanisms of action of various biological systems.
Scientific Research Applications
Inhibition of Soluble Epoxide Hydrolase
1,3-Disubstituted ureas with a piperidyl moiety, similar in structure to the compound , have been studied for their ability to inhibit soluble epoxide hydrolase (sEH) in humans and mice. These inhibitors show promise in reducing hyperalgesia and may have applications in pain management. T. Rose et al. (2010) synthesized a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors and found them to significantly improve pharmacokinetic parameters and potency compared to previous inhibitors. This suggests potential applications in reducing inflammatory pain (Rose et al., 2010).
Orexin Receptor Mechanisms and Eating Disorders
Compounds with structural similarities to 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea have been evaluated for their role in modulating orexin receptors, which are implicated in compulsive food consumption and binge eating disorders. L. Piccoli et al. (2012) studied the effects of various orexin receptor antagonists in a binge eating model in rats. The findings suggest that targeting the orexin receptor, specifically the OX1R, may be a promising strategy for treating eating disorders with a compulsive component (Piccoli et al., 2012).
In Vitro and In Vivo Evaluation of Antagonists
J. Hutchinson et al. (2003) explored the potential of 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid as an antagonist of the alpha(v)beta(3) receptor. This compound showed potential for the prevention and treatment of osteoporosis, suggesting that similar urea compounds could have therapeutic applications in bone health (Hutchinson et al., 2003).
Antitumor and Antimicrobial Activities
Compounds within the same family have been evaluated for their antitumor and antimicrobial properties. M. M. Al-Sanea et al. (2018) synthesized a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives and subjected them to antiproliferative screening. Some derivatives showed promising efficacy against various cancer cell lines, indicating potential applications in cancer therapy (Al-Sanea et al., 2018).
Redox Status Assessment with MRI
F. Hyodo et al. (2006) studied the use of nitroxide radicals, structurally similar to the compound , as MRI contrast agents that also exert antioxidant effects. Their reduction rates in tumors vs. normal tissue could be used to assess the redox status of tumors, providing valuable insights into tumor physiology (Hyodo et al., 2006).
properties
IUPAC Name |
1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(3-piperidin-1-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c24-18-14-16(15-23(18)17-8-3-1-4-9-17)21-19(25)20-10-7-13-22-11-5-2-6-12-22/h1,3-4,8-9,16H,2,5-7,10-15H2,(H2,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUUTBMKGOMVDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.